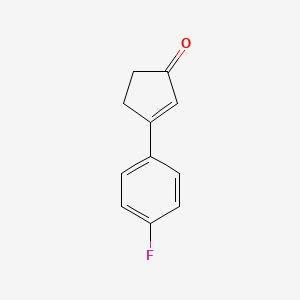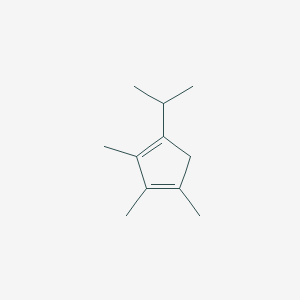![molecular formula C17H14N2O12 B12549323 4,4'-[Propane-1,3-diylbis(oxy)]bis(5-hydroxy-2-nitrobenzoic acid) CAS No. 183487-35-6](/img/structure/B12549323.png)
4,4'-[Propane-1,3-diylbis(oxy)]bis(5-hydroxy-2-nitrobenzoic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[Propane-1,3-diylbis(oxy)]bis(5-hydroxy-2-nitrobenzoic acid) is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two nitrobenzoic acid groups connected by a propane-1,3-diylbis(oxy) linker. The presence of hydroxyl and nitro groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Propane-1,3-diylbis(oxy)]bis(5-hydroxy-2-nitrobenzoic acid) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-hydroxy-2-nitrobenzoic acid and propane-1,3-diol.
Esterification: The hydroxyl groups of propane-1,3-diol are esterified with the carboxyl groups of 5-hydroxy-2-nitrobenzoic acid under acidic conditions to form the intermediate ester.
Hydrolysis: The ester intermediate is then hydrolyzed to yield the final product, 4,4’-[Propane-1,3-diylbis(oxy)]bis(5-hydroxy-2-nitrobenzoic acid).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance the reaction rate and yield.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.
Purification: Advanced purification techniques, such as recrystallization or chromatography, to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[Propane-1,3-diylbis(oxy)]bis(5-hydroxy-2-nitrobenzoic acid) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The hydroxyl and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4,4’-[Propane-1,3-diylbis(oxy)]bis(5-hydroxy-2-nitrobenzoic acid) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 4,4’-[Propane-1,3-diylbis(oxy)]bis(5-hydroxy-2-nitrobenzoic acid) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as oxidative stress response, signal transduction, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-[Propane-1,3-diylbis(oxy)]bis(5-methoxy-2-nitrobenzoic acid): Similar structure but with methoxy groups instead of hydroxyl groups.
4,4’-[1,3-Propanediyl]dioxydianiline: Contains aniline groups instead of nitrobenzoic acid groups.
Uniqueness
4,4’-[Propane-1,3-diylbis(oxy)]bis(5-hydroxy-2-nitrobenzoic acid) is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Número CAS |
183487-35-6 |
|---|---|
Fórmula molecular |
C17H14N2O12 |
Peso molecular |
438.3 g/mol |
Nombre IUPAC |
4-[3-(4-carboxy-2-hydroxy-5-nitrophenoxy)propoxy]-5-hydroxy-2-nitrobenzoic acid |
InChI |
InChI=1S/C17H14N2O12/c20-12-4-8(16(22)23)10(18(26)27)6-14(12)30-2-1-3-31-15-7-11(19(28)29)9(17(24)25)5-13(15)21/h4-7,20-21H,1-3H2,(H,22,23)(H,24,25) |
Clave InChI |
NJGKOIBMULCRMY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1O)OCCCOC2=C(C=C(C(=C2)[N+](=O)[O-])C(=O)O)O)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




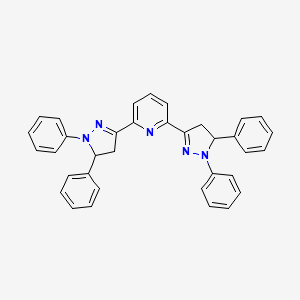
![1,1'-{[5-(Trifluoromethyl)-1,3-phenylene]bis(oxy)}bis[3-nitro-5-(trifluoromethyl)benzene]](/img/structure/B12549251.png)
![3-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]-2H-1-benzopyran-2-one](/img/structure/B12549257.png)
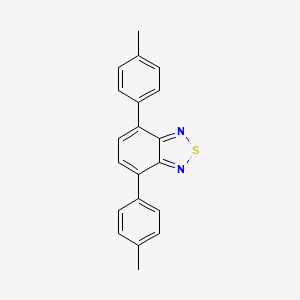

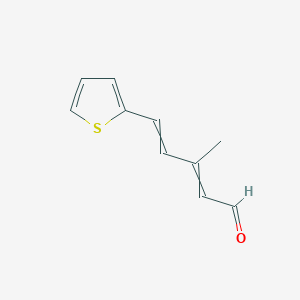
![Benzoic acid, 4-[[methyl(2-methyl-1-naphthalenyl)amino]methyl]-](/img/structure/B12549283.png)

